molecular formula C18H19ClN4O5S B3945226 N-(4-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B3945226
M. Wt: 438.9 g/mol
InChI Key: RQCCNXIJOHFGTK-UHFFFAOYSA-N
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Description

N-(4-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a 2-chloro-4-nitrophenyl group and a sulfonylphenylacetamide moiety, making it a unique molecule with potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-chloro-4-nitroaniline with piperazine to form the intermediate compound, which is then reacted with sulfonyl chloride to introduce the sulfonyl group. Finally, the acetamide group is introduced through acetylation .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

N-(4-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways or induce antimicrobial effects by disrupting bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is unique due to its specific structural features, such as the combination of a piperazine ring with a sulfonylphenylacetamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[4-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O5S/c1-13(24)20-14-2-5-16(6-3-14)29(27,28)22-10-8-21(9-11-22)18-7-4-15(23(25)26)12-17(18)19/h2-7,12H,8-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCCNXIJOHFGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
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N-(4-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

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